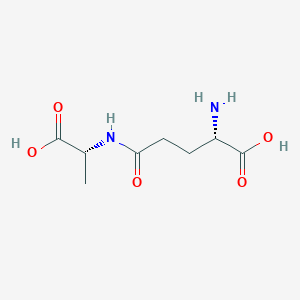

L-gamma-glutamyl-D-alanine

Description

L-gamma-glutamyl-D-alanine is a dipeptide composed of L-glutamic acid and D-alanine linked via a γ-glutamyl bond. This structural feature distinguishes it from typical α-linked peptides, conferring resistance to proteolytic enzymes and enhancing stability in biological systems . The compound is implicated in bacterial peptidoglycan biosynthesis, where D-amino acids and γ-linkages are critical for cell wall integrity . Its synthesis likely involves specialized ligases, such as those encoded by the murl gene in Corynebacterium glutamicum, which catalyze ATP-dependent peptide bond formation .

Properties

IUPAC Name |

(2S)-2-amino-5-[[(1R)-1-carboxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXXXVRAFAKQJM-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-gamma-glutamyl-D-alanine can be synthesized enzymatically using D-alanine gamma-glutamyltransferase. The reaction involves the substrates L-glutamine and D-alanine, which are converted to this compound and ammonia under specific conditions . The enzyme catalyzes the transfer of the gamma-glutamyl group from L-glutamine to D-alanine, forming the desired dipeptide.

Industrial Production Methods

Industrial production of this compound typically involves the use of recombinant microorganisms engineered to express D-alanine gamma-glutamyltransferase. These microorganisms are cultured under controlled conditions to optimize the yield of the dipeptide. The process may include steps such as fermentation, enzyme extraction, and purification to obtain the final product.

Chemical Reactions Analysis

Enzymatic Degradation and Hydrolysis

The γ-glutamyl bond in L-gamma-glutamyl-D-alanine is cleaved by gamma-glutamyl transpeptidase (GGT) through a two-step mechanism:

-

Acylation : Nucleophilic attack by the catalytic threonine residue (T391 in E. coli GGT) forms a covalent γ-glutamyl-enzyme intermediate .

-

Deacylation : Hydrolysis releases L-glutamic acid and D-alanine .

Mechanistic Insights

-

Catalytic Nucleophile : The hydroxyl group of a conserved threonine residue initiates the reaction .

-

Kinetics : The acylation step is faster than deacylation, making hydrolysis rate-limiting .

Role in Transpeptidation Reactions

GGT can also transfer the γ-glutamyl moiety of this compound to acceptor molecules (e.g., amino acids or peptides), forming new γ-glutamyl compounds :

Examples of Acceptors

Analytical Detection Methods

Scientific Research Applications

L-gamma-glutamyl-D-alanine has several applications in scientific research:

Mechanism of Action

L-gamma-glutamyl-D-alanine exerts its effects primarily through its involvement in gamma-glutamyltransferase-catalyzed reactions. The gamma-glutamyl group is transferred from L-glutamine to D-alanine, forming the dipeptide. This reaction is crucial in the metabolism of glutathione and other gamma-glutamyl compounds . The molecular targets include gamma-glutamyltransferases and related enzymes involved in amino acid metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key similarities and differences between L-gamma-glutamyl-D-alanine and related compounds:

Key Distinctions

- Linkage Type : this compound’s γ-bond contrasts with the α-linkages in D-alanyl-D-alanine and most eukaryotic peptides. This γ-configuration enhances resistance to host proteases, making it critical in bacterial survival .

- Stereochemistry : The D-alanine residue in this compound is rare in eukaryotes but common in bacterial systems, where it contributes to immune evasion .

- Functional Roles: While D-alanyl-D-alanine directly participates in peptidoglycan cross-linking, this compound may act as a precursor or intermediate in cell wall assembly . In contrast, aluminum and potassium glutamates are industrial derivatives with non-structural roles .

Research Findings

Enzymatic Pathways

- Mur Ligases : The murl gene product in C. glutamicum catalyzes ATP-dependent ligation of D-alanine to γ-L-glutamate, a step critical for peptidoglycan precursor biosynthesis .

- Substrate Specificity: Enzymes like D-alanyl-D-alanine synthetase (EC 6.3.4.2) show strict specificity for D-amino acids, highlighting evolutionary adaptations in bacterial metabolism .

Industrial and Biomedical Relevance

- Reactome databases classify L-Ala-γ-D-Glu-L-Lys-D-Ala as part of extracellular bacterial processes, suggesting broader roles in microbial ecology .

Biological Activity

L-gamma-glutamyl-D-alanine, a dipeptide formed from the amino acids gamma-glutamic acid and D-alanine, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including its physiological roles, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (C8H14N2O5) is a gamma-glutamyl derivative of D-alanine. It is classified as a conjugate acid of L-gamma-glutamyl-D-alaninate, which plays a role in various biological processes. The unique structure of this compound allows it to participate in metabolic pathways and interact with specific receptors in the body .

Biological Functions

1. Neurotransmission:

Research indicates that D-amino acids, including D-alanine, can act as agonists at NMDA receptors, which are critical for synaptic plasticity and memory function. The presence of this compound may enhance these effects by modulating neurotransmission in the central nervous system .

2. Immune Response:

Studies have shown that D-amino acids can influence immune responses by acting as chemoattractants for leukocytes. For instance, D-phenylalanine and D-tryptophan derived from gut microbiota have been shown to modulate immune cell activity, suggesting that this compound may similarly impact immune functions through its metabolites .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound and related compounds:

- Study on Gut Microbiota: A 2018 study demonstrated that D-amino acids produced by gut microbiota significantly affect colonic luminal concentrations and may play a role in gut health and disease. The presence of these amino acids was linked to improved immune function and reduced pathogenic bacterial growth .

- Association with Disease Markers: Elevated levels of gamma-glutamyl transferase (GGT), which is involved in the metabolism of glutathione and related compounds, have been associated with various conditions such as non-alcoholic fatty liver disease (NAFLD) and colorectal adenoma. Although not directly linked to this compound, these findings highlight the importance of glutamate metabolism in disease processes .

Data Table: Summary of Key Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Sasabe et al., 2018 | Gut Microbiota | Identified D-amino acids in colonic lumen; linked to immune modulation |

| GGT Studies | Disease Association | Elevated GGT levels correlate with NAFLD and colorectal adenoma risk |

| Immune Response Studies | D-amino Acids | D-AAs act as chemoattractants for leukocytes |

Therapeutic Potential

The biological activities of this compound suggest potential therapeutic applications:

- Neurological Disorders: Given its role in neurotransmission, there is potential for this compound to be explored as a treatment for cognitive disorders or neurodegenerative diseases.

- Immunomodulation: Its influence on immune cell behavior could make it a candidate for therapies aimed at modulating immune responses in autoimmune diseases or infections.

Q & A

Basic Research Questions

Q. How can researchers optimize synthesis protocols for L-γ-glutamyl-D-alanine to achieve high purity (>95%)?

- Methodological Answer : Synthesis of L-γ-glutamyl-D-alanine typically involves enzymatic transpeptidation using bacterial γ-glutamyl transpeptidases (GGTs). Key parameters include pH (optimal range: 8.0–9.0), temperature (37°C), and substrate molar ratios (e.g., glutamine:alanine at 1:2). Post-synthesis purification via HPLC with reverse-phase C18 columns ensures ≥95% purity, as validated by retention time alignment with reference standards . Batch-to-batch consistency can be verified using CAS registry data (e.g., 2566-39-4 for related compounds) .

Q. What analytical techniques are recommended for validating the structural integrity of L-γ-glutamyl-D-alanine?

- Methodological Answer : Use a combination of:

- Mass spectrometry (MS) : Confirm molecular weight (260.29 g/mol) and fragmentation patterns.

- Nuclear magnetic resonance (NMR) : Analyze ¹H and ¹³C spectra to verify stereochemistry (e.g., D-alanine vs. L-alanine residues).

- Circular dichroism (CD) : Assess conformational stability in aqueous buffers.

- Cross-reference SMILES notations (e.g., CC(C)CC@HC(=O)O) for computational validation .

Q. How should researchers address stability challenges during storage of γ-glutamyl peptides?

- Methodological Answer : Store lyophilized L-γ-glutamyl-D-alanine at -20°C in airtight, light-protected vials. For aqueous solutions, use neutral pH buffers (e.g., PBS) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC every 6 months; a >5% purity drop warrants repurification .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enzymatic activity data for γ-glutamyl transpeptidases (GGTs) in peptide synthesis?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., substrate specificity, ionic strength). To standardize results:

- Use kinetic assays (e.g., Michaelis-Menten plots) under controlled pH and temperature.

- Compare activity across homologs (e.g., Bacillus subtilis vs. Escherichia coli GGTs).

- Validate findings with isotopic labeling (e.g., ¹⁵N-alanine) to track reaction pathways .

Q. How can advanced computational models improve the design of γ-glutamyl peptides with enhanced bioactivity?

- Methodological Answer : Employ quantum chemistry (QSAR) and molecular dynamics (MD) simulations to:

- Predict binding affinities for target receptors (e.g., glutamate transporters).

- Optimize peptide backbone flexibility using statistical thermodynamics.

- Cross-validate with experimental data from CC-DPS databases, which include >1 billion chemical profiles .

Q. What methodologies address batch-to-batch variability in γ-glutamyl peptide synthesis for reproducible in vivo studies?

- Methodological Answer : Implement quality control (QC) protocols:

- Pre-synthesis : Standardize raw materials (e.g., ≥98% purity for amino acid precursors).

- In-process testing : Monitor reaction intermediates via FTIR or Raman spectroscopy.

- Post-synthesis : Use animal models (e.g., D-galactosamine-induced liver injury in rodents) to assess bioequivalence. Reference Table 1 (ALT, ammonia levels) for biomarker correlation .

Data Analysis & Reporting

Q. How should researchers statistically analyze conflicting data on the metabolic roles of L-γ-glutamyl-D-alanine in glutathione pathways?

- Methodological Answer : Apply mixed-effects models to account for inter-study variability (e.g., cell type, assay sensitivity). Use meta-analysis tools (e.g., RevMan) to pool data from proteomic and metabolomic studies. Highlight contradictions in public databases (e.g., DrugBank vs. ChemIDplus entries) as areas for further validation .

Q. What frameworks ensure rigor in reporting γ-glutamyl peptide research, particularly for peer-reviewed journals?

- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) structure:

- Methods : Detail HPLC gradients, buffer compositions, and enzyme sources.

- Results : Present data as mean ± SD with p-values (e.g., Fischer’s exact test for small sample sizes).

- Discussion : Contrast findings with prior work (e.g., Suzuki et al., 2007 on γ-glutamyl taurine) and propose mechanistic hypotheses .

Ethical & Compliance Considerations

Q. What protocols ensure ethical use of γ-glutamyl peptides in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.